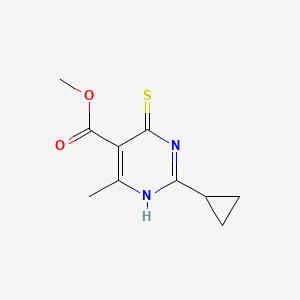![molecular formula C10H10N2O B12829943 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)
2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of column chromatography and recrystallization from ethanol are common purification techniques .
化学反応の分析
Types of Reactions: 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Substitution reactions, particularly at the imidazole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .
科学的研究の応用
2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
5,6-Dimethyl-1H-benzo[d]imidazole: An intermediate in riboflavin metabolism.
1H-Benzo[d]imidazole-2-carbaldehyde: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2,6-dimethyl-1H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-6-3-9-10(4-8(6)5-13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12) |
InChIキー |
BXCRPETWNFEIKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C=O)N=C(N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)

![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)







![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)


